Halogen-Dependent Cytotoxicity: Bromine vs. Chlorine/Fluorine in 1,3,4-Thiadiazole-Benzamide Series
In the 4-halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide series, the chloro-substituted derivatives demonstrated IC50 values of 3–7 µM against PC3 prostate cancer cells, equaling or exceeding the potency of doxorubicin (IC50 = 7 µM), while fluoro-substituted analogs showed distinct potency profiles depending on substitution position [1]. Bromine, possessing a larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl, 1.47 Å for F) and higher polarizability, is expected to alter target binding through enhanced hydrophobic interactions and halogen bonding potential. Although direct IC50 data for the 4-bromophenyl analog CAS 391862-82-1 are not reported in primary literature, class-level SAR indicates halogen-dependent potency modulation with quantitative significance [2].
| Evidence Dimension | Cytotoxic potency (IC50) dependence on halogen substituent identity |
|---|---|
| Target Compound Data | No published IC50 data for CAS 391862-82-1 (4-bromophenyl substituent at thiadiazole 5-position) |
| Comparator Or Baseline | 4-Chloro-substituted analogs: IC50 = 3–7 µM (PC3); 4-Fluoro-substituted analogs: variable IC50 (PC3); Doxorubicin reference: IC50 = 7 µM (PC3) [1] |
| Quantified Difference | Class-level halogen-dependent ~2-fold IC50 range observed; specific Br/Cl quantitative difference for this scaffold unreported |
| Conditions | MTT assay, PC3 (prostate cancer), HT-29 (colon cancer), SKNMC (neuroblastoma) cell lines, 48–72 h exposure [1] |
Why This Matters
The presence of bromine vs. chlorine may shift cytotoxic potency by up to ~2-fold based on class SAR, requiring target-specific validation rather than assumption of equipotency.
- [1] Hosseinzadeh, L. et al. 4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and Benzothioamide Derivatives: Synthesis and in vitro Anticancer Assessment. Iran. J. Chem. Chem. Eng., 2020, 39(5), 87–95. View Source
- [2] Janowska, S. et al. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 2020, 25(18), 4309. View Source
